1-(2,6-Dimethylpyridin-4-yl)piperazine
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Overview
Description
1-(2,6-Dimethylpyridin-4-yl)piperazine is a chemical compound with the molecular formula C11H17N3 It is a heterocyclic compound that features a piperazine ring substituted with a 2,6-dimethylpyridin-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,6-Dimethylpyridin-4-yl)piperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically uses diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form the piperazine ring . Another method involves the aza-Michael addition of protected 1,2-diamines with sulfonium salts .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Dimethylpyridin-4-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can be performed to modify the piperazine ring or the pyridine moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
1-(2,6-Dimethylpyridin-4-yl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: The compound is used in the development of materials with specific properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethylpyridin-4-yl)piperazine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
1-(2,6-Dimethylphenyl)piperazine: Similar structure but with a phenyl group instead of a pyridinyl group.
1-(2,6-Dimethylpyridin-3-yl)piperazine: Similar structure but with the pyridinyl group at a different position.
1-(2,6-Dimethylpyridin-2-yl)piperazine: Similar structure but with the pyridinyl group at another different position.
Uniqueness: 1-(2,6-Dimethylpyridin-4-yl)piperazine is unique due to the specific positioning of the pyridinyl group, which can influence its chemical reactivity and biological activity. This positioning can result in different interactions with molecular targets compared to its isomers or analogs .
Properties
IUPAC Name |
1-(2,6-dimethylpyridin-4-yl)piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-9-7-11(8-10(2)13-9)14-5-3-12-4-6-14/h7-8,12H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCANMDDAARPKKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C)N2CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650820 |
Source
|
Record name | 1-(2,6-Dimethylpyridin-4-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166954-07-0 |
Source
|
Record name | 1-(2,6-Dimethylpyridin-4-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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